2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with hydrazine hydrate. The reaction typically requires the activation of the carboxylic acid group using reagents such as N,N’-carbonyldiimidazole . The product is then isolated by precipitation in ethanol and purified by washing with ethanol .
Chemical Reactions Analysis
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide involves its interaction with molecular targets through its hydrazide and chromene moieties. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways . The compound’s photoactive properties also allow it to undergo light-induced conformational changes, which can be harnessed in the design of smart materials .
Comparison with Similar Compounds
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide can be compared with other similar compounds, such as:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a similar chromene structure but differs in its functional groups.
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate: Another compound with a chromene core, but with different substituents.
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound includes an iodine atom, which imparts different chemical properties.
These comparisons highlight the unique properties of this compound, particularly its hydrazide group and photoactive characteristics.
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxypropanehydrazide |
InChI |
InChI=1S/C13H14N2O4/c1-7-5-12(16)19-11-6-9(3-4-10(7)11)18-8(2)13(17)15-14/h3-6,8H,14H2,1-2H3,(H,15,17) |
InChI Key |
WSJJLOWBIZJERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NN |
Origin of Product |
United States |
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